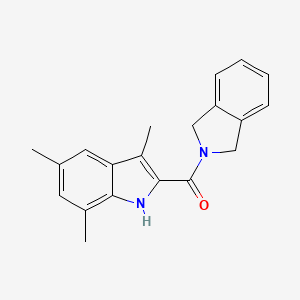

2-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-3,5,7-trimethyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The molecule "2-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-3,5,7-trimethyl-1H-indole" represents a class of indole derivatives with potential applications in various fields of chemistry and pharmacology. Indole derivatives are known for their diverse biological activities and their use in drug development and synthetic organic chemistry.

Synthesis Analysis

The synthesis of indole derivatives can involve several methodologies, including Rh(III)-catalyzed dehydrogenative annulation and spirocyclization processes. These methods allow for the generation of highly functionalized compounds through cascade protocols that exhibit broad substrate scope and functional group tolerance (Shinde et al., 2021).

Molecular Structure Analysis

The crystal structure of related indole derivatives reveals critical insights into their molecular configurations and intermolecular interactions. For example, studies have determined the crystal structures of 1,3,3-trimethyl-2-methylene-2,3-dyhidro-1H-indole derivatives, highlighting the importance of specific conformations and stacking modes in defining their physical and chemical properties (Vázquez-Vuelvas et al., 2011).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including acid-catalyzed rearrangements and interactions with maleimides to form complex structures with significant biological activity. These reactions often result in the formation of compounds with unique chemical properties, such as oligomerization in acidic conditions to produce a range of oligomeric products (Cardillo et al., 1992; Grose & Bjeldanes, 1992).

Physical Properties Analysis

The physical properties of indole derivatives, such as photophysical characteristics, can be influenced by their structural elements. The annulated products of certain synthesis reactions show high absorption and emission values, indicating their potential in materials science and photophysical applications (Shinde et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,3-dihydroisoindol-2-yl-(3,5,7-trimethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-12-8-13(2)18-17(9-12)14(3)19(21-18)20(23)22-10-15-6-4-5-7-16(15)11-22/h4-9,21H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEUHGMUBUPVJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CC4=CC=CC=C4C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-3,5,7-trimethyl-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5528606.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B5528617.png)

![1-(4-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5528623.png)

![2-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5528630.png)

![1,6-diethyl-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5528646.png)

![methyl N-methyl-N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B5528653.png)

![1-(2-chlorophenyl)-5-methyl-4-[3-(4-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5528659.png)

![4-[(2S)-2-hydroxy-3-phenylpropanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5528672.png)

![1-(4-methylphenyl)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5528705.png)